5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine
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Overview
Description
5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1-methylpyrazolo[3,4-d]pyrimidine with 2-aminopyridine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and heating to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also show potential as enzyme inhibitors.
Uniqueness
5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer therapy .
Properties
Molecular Formula |
C11H9ClN6 |
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Molecular Weight |
260.68 g/mol |
IUPAC Name |
5-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN6/c1-18-10-7(5-15-18)9(16-11(12)17-10)6-2-3-8(13)14-4-6/h2-5H,1H3,(H2,13,14) |
InChI Key |
WMWNVONVGFMVJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=CN=C(C=C3)N)Cl |
Origin of Product |
United States |
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